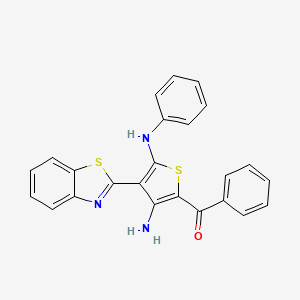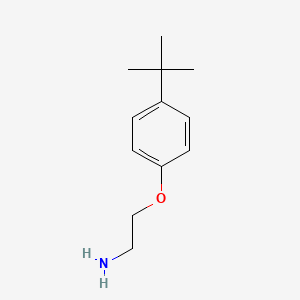![molecular formula C23H18Cl2NO2P B1620838 N1-[(Diphenylphosphoryl)(2-furyl)methyl]-3,4-dichloroaniline CAS No. 680212-11-7](/img/structure/B1620838.png)
N1-[(Diphenylphosphoryl)(2-furyl)methyl]-3,4-dichloroaniline
Übersicht
Beschreibung
Wirkmechanismus
- Kuznetsova, A. A., Chachkov, D. V., Artyushin, O. I., Bondarenko, N. A., & Vereshchagina, Ya. A. (2023). Mechanism of Formation of N-Methyl-N-[2-(diphenylphosphoryl)-ethyl]amide of (Diphenylphosphoryl)acetic Acid. Russian Journal of Organic Chemistry, 59(4), 265–269
- Kuznetsova, A. A., Chachkov, D. V., Artyushin, O. I., Bondarenko, N. A., & Vereshchagina, Ya. A. (2020). Mechanism of Formation of N-Methyl-N-[2-(diphenylphosphoryl)-ethyl]acetamide. Russian Journal of Organic Chemistry, 65, 905
- Conformational Analysis of N-Alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of (Diphenylphosphoryl)acetic Acid. Molecules, 26(16), 4832
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(Diphenylphosphoryl)(2-furyl)methyl]-3,4-dichloroaniline typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
N1-[(Diphenylphosphoryl)(2-furyl)methyl]-3,4-dichloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The dichloroaniline moiety can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted aniline derivatives .
Wissenschaftliche Forschungsanwendungen
N1-[(Diphenylphosphoryl)(2-furyl)methyl]-3,4-dichloroaniline has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-[(Diphenylphosphoryl)(2-thienyl)methyl]-3,4-dichloroaniline
- N1-[(Diphenylphosphoryl)(2-pyridyl)methyl]-3,4-dichloroaniline
- N1-[(Diphenylphosphoryl)(2-phenyl)methyl]-3,4-dichloroaniline
Uniqueness
N1-[(Diphenylphosphoryl)(2-furyl)methyl]-3,4-dichloroaniline stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. The presence of the furan ring, in particular, distinguishes it from other similar compounds and contributes to its versatility in various applications .
Eigenschaften
IUPAC Name |
3,4-dichloro-N-[diphenylphosphoryl(furan-2-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2NO2P/c24-20-14-13-17(16-21(20)25)26-23(22-12-7-15-28-22)29(27,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-16,23,26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMUGRSKTCDICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=CO3)NC4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381454 | |
| Record name | AG-G-59009 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680212-11-7 | |
| Record name | AG-G-59009 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1620756.png)

![(5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1620759.png)


![3-allyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1620763.png)


![5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol](/img/structure/B1620767.png)



![(4-Aminophenyl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B1620774.png)

